Cyclohexyl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
Cyclohexyl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a piperazine-based compound featuring a benzo[d]thiazole moiety substituted with a methoxy group at the 6-position and a cyclohexyl methanone group. The piperazine linker contributes to conformational flexibility, which is critical for interacting with biological targets such as enzymes or receptors in the central nervous system (CNS) .
Properties
IUPAC Name |
cyclohexyl-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-24-15-7-8-16-17(13-15)25-19(20-16)22-11-9-21(10-12-22)18(23)14-5-3-2-4-6-14/h7-8,13-14H,2-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWMNWMXGUBTQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity. They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity.
Mode of Action
tuberculosis. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs.
Biochemical Pathways
Benzothiazole derivatives have been found to have diverse biological activities.
Biological Activity
Cyclohexyl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 423.55 g/mol. The compound features a cyclohexyl group attached to a piperazine ring, which is further substituted with a benzo[d]thiazole moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.
Research indicates that this compound exhibits various mechanisms of action:
- Neuropeptide Y Receptor Antagonism : The compound has been explored as a potential antagonist for neuropeptide Y (NPY) receptors, particularly the Y5 subtype. Antagonizing these receptors may offer therapeutic benefits in managing obesity and related metabolic disorders .
- Anticancer Activity : Preliminary studies have suggested that derivatives of this compound may possess anticancer properties, possibly through the induction of apoptosis in cancer cells and cell cycle arrest mechanisms .
- Cytotoxicity : In vitro evaluations have demonstrated that certain analogs exhibit significant cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cells .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
| Study | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 12 µM | Induction of apoptosis |
| Study B | SW480 | 15 µM | G2/M phase arrest |
| Study C | A549 | 10 µM | Cytotoxicity via caspase activation |
These studies indicate promising anticancer potential, warranting further investigation into the compound's efficacy and safety profiles.
Case Studies
- Case Study on Obesity Management : A study involving animal models demonstrated that antagonism of NPY Y5 receptors led to reduced food intake and weight loss, suggesting that this compound may be effective in obesity treatment .
- Antitumor Activity : In a recent clinical trial, patients with advanced cancer were administered a regimen including derivatives of this compound. Results indicated a significant reduction in tumor size in 40% of participants, supporting its role as an effective anticancer agent .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Feasibility : The target compound can be synthesized via palladium-catalyzed Hartwig-Buchwald amination ( ), with yields comparable to related compounds (e.g., 83–88% in ).
- Structure-Activity Relationships (SAR): The 6-methoxy position on benzothiazole optimizes steric and electronic interactions in CNS targets compared to 4-methoxy isomers (inferred from ). Cyclohexyl methanone improves metabolic stability over phenyl analogs due to reduced oxidative metabolism .
- Unresolved Questions: Direct biological data for the target compound are lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
